molecular formula C20H28N2O4 B12937101 tert-Butyl (2S,4R)-4-hydroxy-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4R)-4-hydroxy-2-(((R)-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B12937101
M. Wt: 360.4 g/mol
InChI Key: BGKNSGWKWWJHFQ-OIISXLGYSA-N
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Description

tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, and a tetrahydronaphthalenyl carbamoyl group. Its structural complexity and functional groups make it a valuable compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the tetrahydronaphthalenyl carbamoyl group. Common synthetic routes may involve the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.

Medicine

In medicine, the compound has potential applications in drug discovery and development. Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-methoxy-2-(methoxymethylcarbamoyl)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (2S,4R)-4-hydroxy-2-((®-1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl)pyrrolidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry. This combination allows for unique interactions and reactivity compared to similar compounds. The presence of the tetrahydronaphthalenyl carbamoyl group, in particular, distinguishes it from other related compounds and contributes to its unique properties and applications.

Properties

Molecular Formula

C20H28N2O4

Molecular Weight

360.4 g/mol

IUPAC Name

tert-butyl (2S,4R)-4-hydroxy-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C20H28N2O4/c1-20(2,3)26-19(25)22-12-14(23)11-17(22)18(24)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-5,7,9,14,16-17,23H,6,8,10-12H2,1-3H3,(H,21,24)/t14-,16-,17+/m1/s1

InChI Key

BGKNSGWKWWJHFQ-OIISXLGYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H]2CCCC3=CC=CC=C23)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)NC2CCCC3=CC=CC=C23)O

Origin of Product

United States

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